PAF C-16 carboxylic acid

Chemical Biology Crosslinking Lipidomics

Native PAF lacks a reactive group for covalent carrier protein conjugation, complicating immunoassay development. PAF C-16 carboxylic acid (CAS 129879-41-0) provides a terminal COOH handle enabling direct carbodiimide-mediated coupling to KLH or BSA while preserving the native headgroup. • Cross-reactive anti-PAF antibodies for competitive ELISA • Site-specific handle for fluorophore/biotin labeling • ≥98% purity with full QC documentation

Molecular Formula C26H52NO9P
Molecular Weight 553.7 g/mol
CAS No. 129879-41-0
Cat. No. B166322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePAF C-16 carboxylic acid
CAS129879-41-0
Synonyms1-O-(15-carboxypentadecyl)-2-O-acetylglycero-3-phosphorylcholine
CPAGP
Molecular FormulaC26H52NO9P
Molecular Weight553.7 g/mol
Structural Identifiers
SMILESCC(=O)OC(COCCCCCCCCCCCCCCCC(=O)O)COP(=O)([O-])OCC[N+](C)(C)C
InChIInChI=1S/C26H52NO9P/c1-24(28)36-25(23-35-37(31,32)34-21-19-27(2,3)4)22-33-20-17-15-13-11-9-7-5-6-8-10-12-14-16-18-26(29)30/h25H,5-23H2,1-4H3,(H-,29,30,31,32)/t25-/m1/s1
InChIKeyPKDXOBRCEXMRQQ-RUZDIDTESA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A solution in ethanol

PAF C-16 Carboxylic Acid Overview


PAF C-16 carboxylic acid (CAS 129879-41-0), also known as Acetyl-CPGPC or CPAGP, is a synthetic phospholipid derivative of platelet-activating factor (PAF) . It is characterized by a carboxylic acid group terminating its C-16 alkyl chain, a modification that distinguishes it from the natural ligand, 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine (C16-PAF) . This compound possesses a molecular weight of 553.67 g/mol and the formula C26H52NO9P . It is commercially available with a reported purity of ≥98% .

1
Hapten conjugation for anti-PAF antibody generation research
2
Synthesis of PAF receptor probes with biotin or fluorophore labels
3
Immunoassay development requiring PAF-reactive antibody validation

Irreplaceability of PAF C-16 Carboxylic Acid


Substituting PAF C-16 carboxylic acid with unmodified C16-PAF (CAS 74389-68-7) or other PAF homologs like C18-PAF is not functionally equivalent due to a critical structural divergence: the presence of the terminal carboxylic acid moiety [1]. This functional group is absent in native PAF species and provides a unique, site-specific handle for chemical crosslinking and hapten conjugation [1]. Furthermore, the biological activity profile diverges; while C16-PAF is a high-affinity agonist for the PAF receptor (PAFR), PAF C-16 carboxylic acid is primarily employed for its haptenic activity, enabling the generation of antibodies that are cross-reactive with native PAF [2]. These distinct chemical and biological properties render them non-interchangeable for specialized research applications.

Feature
PAF C-16 Carboxylic Acid
Unmodified C16-PAF (CAS 74389-68-7)
Functional Group
Terminal carboxylic acid enables site-specific crosslinking
Lacks carboxylic acid; direct bioconjugation not supported
Biological Role
Hapten for generating PAF-cross-reactive antibodies
High-affinity PAFR agonist; not reported as a hapten
Interchangeability
Distinct application profile
May not transfer directly for conjugation workflows

Evidence for PAF C-16 Carboxylic Acid Selection


Carboxylic Acid for Bioconjugation

PAF C-16 carboxylic acid is uniquely modified with a terminal carboxylic acid group on the C-16 alkyl chain, a feature absent in the native ligand, C16-PAF (CAS 74389-68-7) [1]. This functional group provides a defined site for chemical crosslinking, enabling its use as a molecular probe, affinity reagent, or component in hapten-carrier conjugates [1]. Unmodified C16-PAF lacks this reactive handle for site-specific bioconjugation .

Bioconjugation Handle
Class-level inference
Terminal -COOH present (C26H52NO9P) vs. absent in native C16-PAF (C26H54NO7P)
Supports site-specific crosslinking probe design
Comparator lacks reactive handle for standard carbodiimide chemistry
Chemical Biology Crosslinking Lipidomics

Haptenic Activity for Antibody Generation

PAF C-16 carboxylic acid functions as a hapten, possessing the ability to generate antibodies that are reactive with platelet-activating factor (PAF) . This haptenic activity is a key differentiator from the native agonist, PAF C-16 (1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine), which primarily acts as a potent ligand for the PAF receptor but is not typically used for direct antibody production without conjugation . The carboxylic acid moiety facilitates the creation of hapten-carrier conjugates essential for this immunological application.

Haptenic Activity
Class-level inference
Reported hapten capable of generating PAF-reactive antibodies
Supports anti-PAF antibody generation research
Native PAF C-16 is a PAFR agonist, not a hapten
Immunology Antibody Generation Lipid Haptens

PAF Receptor Affinity: C16 vs. C18

For applications where the C16 backbone's receptor affinity is the critical parameter, the unmodified C16-PAF has been shown to have a 1.5- to 3-fold higher affinity for the PAF receptor (PAFR) compared to the C18-PAF homolog [1]. While this data pertains to the native ligand backbone rather than the carboxylic acid derivative, it provides class-level context: the C16 alkyl chain length is associated with higher PAFR affinity relative to longer chain variants, a consideration for designing experiments where binding potential is key.

PAFR Affinity Context
Class-level inference
C16-PAF backbone shows 1.5- to 3-fold higher PAFR affinity than C18-PAF homolog
C16 chain length may influence probe binding behavior
Data review for native ligand; carboxylic acid derivative is a hapten
Receptor Pharmacology Binding Assay Signal Transduction

PAF C-16 Carboxylic Acid Applications


Anti-PAF Antibody Production via Hapten Conjugation

The terminal carboxylic acid group allows for the direct conjugation of PAF C-16 carboxylic acid to carrier proteins (e.g., KLH, BSA) using standard carbodiimide chemistry. This creates a stable immunogen that, upon immunization, elicits the production of antibodies cross-reactive with native platelet-activating factor (PAF). This is its primary documented application [1].

PAF Affinity Probe Synthesis

The carboxylic acid handle is a unique site for attaching fluorescent dyes, biotin, or other reporter groups without modifying the biologically relevant headgroup or backbone. This enables the creation of custom probes for studying PAF receptor localization, lipid-protein interactions, or developing novel PAF detection assays [1].

PAF Immunoassay Development

As the immunizing hapten for PAF-reactive antibodies, PAF C-16 carboxylic acid is an essential component in the development and validation of competitive ELISA or other immunoassay formats designed to measure native PAF levels in biological samples [1].

Application
Selection Property
Validation Focus
Anti-PAF Antibody Production
Terminal carboxylic acid for hapten-carrier conjugation
Cross-reactivity with native PAF in immunoassays
PAF Affinity Probe Synthesis
Unique reactive handle for reporter group attachment
Probe binding to PAF receptor in localization studies
PAF Immunoassay Development
Hapten specificity for anti-PAF antibody generation
Assay sensitivity and matrix-effect review in biological samples

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